Vegfr-2-IN-11

VEGFR-2 inhibitor kinase assay sorafenib comparator

Vegfr-2-IN-11, also designated as Compound 8h, is a synthetic small molecule that functions as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). In vitro kinase assays demonstrate VEGFR-2 inhibition with an IC50 of 60.27 nM.

Molecular Formula C29H22BrN5S
Molecular Weight 552.5 g/mol
Cat. No. B12402236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-11
Molecular FormulaC29H22BrN5S
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br
InChIInChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+
InChIKeyLIDVDAOWBMAFJR-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-11 (Compound 8h): Dual VEGFR-2/EGFR Inhibitor with Quantified Kinase and Cellular Potency Data for Precision Oncology Research Procurement


Vegfr-2-IN-11, also designated as Compound 8h, is a synthetic small molecule that functions as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) [1]. In vitro kinase assays demonstrate VEGFR-2 inhibition with an IC50 of 60.27 nM [2]. Cellular antiproliferative studies reveal low nanomolar activity against MCF-7 breast cancer (IC50 = 25 nM) and HCT-116 colorectal cancer (IC50 = 23 nM) cell lines [1]. Computational ADME profiling indicates favorable drug-like properties with moderate solubility and a low CYP-inhibition liability compared to the reference inhibitor erlotinib [1].

Why VEGFR-2 Inhibitor Interchangeability Fails: Quantified Differences in Potency, Dual Targeting, and Cellular Efficacy for Vegfr-2-IN-11 Procurement


VEGFR-2 inhibitors exhibit substantial variability in kinase inhibition potency, with clinically approved agents spanning IC50 values from 0.2 nM (axitinib) to 90 nM (sorafenib) [1]. Beyond potency, selectivity profiles differ dramatically—sorafenib demonstrates weak EGFR inhibition (IC50 = 500 nM) [1], whereas Vegfr-2-IN-11 exhibits potent dual VEGFR-2/EGFR inhibition [2]. Cellular antiproliferative activity cannot be extrapolated from kinase IC50 alone; Vegfr-2-IN-11 achieves 1.3–1.6× greater potency than erlotinib in cancer cell lines [2] and induces 36.24% apoptosis compared to 32.46% for sorafenib [3]. These quantifiable differences underscore that generic substitution without experimental validation risks compromising experimental reproducibility and therapeutic relevance.

Vegfr-2-IN-11 Procurement Evidence: Quantified Performance Differentiation Versus Sorafenib, Erlotinib, and In-Class VEGFR-2 Inhibitors


VEGFR-2 Kinase Inhibition: Comparable Potency to Sorafenib with Distinct Scaffold Advantages for Chemical Biology Procurement

In a head-to-head in vitro VEGFR-2 kinase inhibition assay, Vegfr-2-IN-11 (Compound 8h) exhibited an IC50 of 60.27 nM, comparable to the reference multi-kinase inhibitor sorafenib (IC50 = 55.43 nM) [1]. The 1.09-fold difference in potency is within assay variability, indicating that Vegfr-2-IN-11 provides similar VEGFR-2 engagement while offering a chemically distinct scaffold (4-anilino-2-vinyl-quinazoline) that may confer different selectivity and pharmacokinetic properties.

VEGFR-2 inhibitor kinase assay sorafenib comparator

Dual VEGFR-2/EGFR Inhibition: A Differentiating Selectivity Profile Relative to Single-Target and Multi-Kinase Inhibitors for Pathway Crosstalk Studies

Vegfr-2-IN-11 demonstrates potent dual inhibition of VEGFR-2 and EGFR, as established by in vitro enzyme assays and computational docking studies revealing key hinge-region contacts with Met769 (EGFR) and Glu885/Asp1046 (VEGFR-2) [1]. In contrast, the multi-kinase inhibitor sorafenib exhibits only weak EGFR inhibition (IC50 = 500 nM) [2], and many clinically approved VEGFR-2 inhibitors (e.g., axitinib, sunitinib, pazopanib) lack meaningful EGFR activity. This dual targeting profile positions Vegfr-2-IN-11 as a unique tool compound for investigating crosstalk between angiogenic and proliferative signaling pathways.

dual inhibitor VEGFR-2 EGFR selectivity profiling

Cellular Antiproliferative Potency: 1.3–1.6× Superior Activity Versus Erlotinib in Breast and Colorectal Cancer Models for Reduced In Vitro Concentrations

In MTT assays against human cancer cell lines, Vegfr-2-IN-11 exhibited IC50 values of 25 nM (MCF-7 breast cancer) and 23 nM (HCT-116 colorectal cancer) [1]. These values represent a 1.6-fold and 1.3-fold improvement in potency, respectively, compared to the EGFR reference inhibitor erlotinib (MCF-7 IC50 = 40 nM; HCT-116 IC50 = 30 nM) [1]. Furthermore, Vegfr-2-IN-11 demonstrated >200–400× greater potency than sorafenib in the same cellular context (sorafenib IC50 = 5.47–9.18 μM across MCF-7, HepG2, and HCT-116 lines) [2].

antiproliferative activity MCF-7 HCT-116 erlotinib comparator

Pro-Apoptotic Activity: Enhanced Apoptosis Induction Compared to Sorafenib in Breast Cancer Cells for Cell Death Mechanism Studies

Flow cytometric analysis of MCF-7 breast cancer cells treated for 48 hours revealed that Vegfr-2-IN-11 (Compound 8h) induced total apoptosis in 36.24% of the cell population, exceeding the apoptotic effect elicited by sorafenib (32.46%) under identical experimental conditions [1]. Cell cycle analysis further indicated G2/M phase arrest for Vegfr-2-IN-11, whereas sorafenib induced G1/S phase arrest [1].

apoptosis MCF-7 flow cytometry sorafenib comparator

Computational ADME and Drug-Likeness Profile: Favorable Pharmacokinetic Predictions Relative to Erlotinib for Lead Optimization Procurement

In silico ADME profiling via SwissADME predicted that Vegfr-2-IN-11 possesses acceptable drug-likeness, moderate aqueous solubility, and a low cytochrome P450 inhibition profile—attributes that compare favorably to the reference inhibitor erlotinib [1]. Quantum mechanical analyses revealed a HOMO-LUMO energy gap of 4.55 eV and a high dipole moment (9.3 D), indicating a stable electronic structure conducive to strong molecular interactions with kinase targets [1]. Molecular dynamics simulations confirmed the stability of the compound-EGFR complex over 150 ns with persistent hydrogen bonding [1].

ADME drug-likeness SwissADME computational chemistry

Vegfr-2-IN-11 Optimal Research Application Scenarios: Dual VEGFR-2/EGFR Pathway Studies and Lead Optimization Workflows


Breast and Colorectal Cancer Targeted Therapy Research Requiring Dual VEGFR-2/EGFR Pathway Blockade

Vegfr-2-IN-11's potent dual inhibition of VEGFR-2 and EGFR [1], combined with its low nanomolar antiproliferative activity against MCF-7 (25 nM) and HCT-116 (23 nM) cell lines [1], makes it an ideal chemical probe for investigating synergistic pathway interactions in breast and colorectal cancer models. The compound's 1.3–1.6× superior potency over erlotinib reduces the required in vitro concentration, minimizing off-target effects [1].

Apoptosis Mechanism and Cell Cycle Studies in VEGFR-2/EGFR-Driven Cancers

Researchers investigating programmed cell death pathways can leverage Vegfr-2-IN-11's enhanced apoptosis induction (36.24% vs. 32.46% for sorafenib) [2] and distinct G2/M phase cell cycle arrest profile [2] to dissect mechanistic differences between dual VEGFR-2/EGFR inhibition and multi-kinase blockade. The compound's favorable safety margin against normal WI-38 cells (IC50 > 150 nM) [1] further supports its use in assays requiring discrimination between cancerous and non-cancerous cell populations.

In Silico Drug Design and Lead Optimization Programs Targeting Dual Kinase Inhibition

The comprehensive computational characterization of Vegfr-2-IN-11—including validated molecular docking poses, stable MD trajectories (150 ns), and favorable ADME predictions relative to erlotinib [1]—provides a robust template for structure-based drug design efforts. Medicinal chemists can utilize this compound as a benchmark for optimizing indazole-based or quinazoline-based dual VEGFR-2/EGFR inhibitors with improved pharmacokinetic properties.

Comparative Kinase Selectivity Profiling and Off-Target Liability Assessment

Given the variability in selectivity among VEGFR-2 inhibitors—with sorafenib exhibiting EGFR IC50 of 500 nM [3] while Vegfr-2-IN-11 potently inhibits both targets [1]—this compound serves as a valuable reference standard in kinase selectivity panels. Its distinct scaffold and dual-target engagement enable systematic evaluation of how structural modifications influence off-target kinase interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr-2-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.